Transfluthrin
Overview
Description
Transfluthrin is a fast-acting pyrethroid insecticide known for its low persistency and high volatility. It is primarily used in indoor environments to combat pests such as flies, mosquitoes, moths, and cockroaches. The compound has the molecular formula C15H12Cl2F4O2 and is effective as both a contact and inhalation agent .
Mechanism of Action
Target of Action
Transfluthrin primarily targets the voltage-gated sodium channels in the nerve membranes of insects . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the normal functioning of the nervous system .
Mode of Action
This compound is a fast-acting pyrethroid insecticide that acts as a contact and inhalation agent . It promotes the activation and inhibits the inactivation of the voltage-gated sodium channels . This results in repetitive firing and/or membrane depolarization, leading to nerve conduction block and paralysis, a state often referred to as 'knockdown’ .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sodium-potassium pump activity in the neurons. By disrupting the normal functioning of these pumps, this compound causes an influx of sodium ions into the neurons, leading to depolarization . This disrupts the normal electrical activity of the neurons, leading to paralysis and eventual death of the insect .
Pharmacokinetics
This compound is a relatively volatile substance . It is very soluble in organic solvents such as hexane, isopropanol, toluene, and dichloromethane . These properties affect its bioavailability and distribution in the environment.
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of the normal functioning of the insect’s nervous system . This leads to symptoms such as tremors, convulsions, and ultimately paralysis . In experiments, this compound was shown to kill 85 percent of mosquitos within one hour of exposure at concentrations below 0.3 μg/m³ in air .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility can be affected by temperature and humidity . Moreover, its efficacy can also be influenced by the presence of other substances in the environment, such as organic matter, which can adsorb this compound and reduce its availability .
Biochemical Analysis
Biochemical Properties
These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . Transfluthrin has been shown to repel Aedes aegypti via activation of sodium channels .
Cellular Effects
This compound, if used contrary to product instructions, may cause symptoms of poisoning including nervousness, anxiety, tremor, convulsions, skin allergies, sneezing, running nose, and irritation . In experiments, this compound was shown to kill 85 percent of mosquitoes within one hour of exposure at concentrations below 0.3 μg/m^3 .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of sodium channels . This activation is a major mechanism of pyrethroid repellency, which has broad significance in insect olfaction study, repellents development, and control of human disease vectors .
Temporal Effects in Laboratory Settings
In a laboratory setting, this compound has shown to have significant effects over time. For instance, it has been observed that this compound repels Aedes aegypti in a hand-in-cage assay at nonlethal concentrations as low as 1 ppm .
Metabolic Pathways
It’s known that Cunninghamella spp., a type of fungi, can be employed to generate mammalian-equivalent metabolites of the pyrethroid pesticides this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Transfluthrin is synthesized through the esterification of (2,3,5,6)-tetrafluorobenzyl alcohol with (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid . The process involves the reduction of 2,3,5,6-tetrafluorobenzoic acid ester to obtain 2,3,5,6-tetrafluorobenzyl alcohol , which is then esterified to produce this compound .
Industrial Production Methods: The industrial production of this compound involves a similar synthetic route but on a larger scale. The process is designed to ensure high yield and purity, typically achieving a minimum purity of 96.5% .
Chemical Reactions Analysis
Types of Reactions: Transfluthrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various by-products.
Reduction: The reduction of this compound can yield simpler compounds, although this reaction is less common.
Substitution: this compound can undergo substitution reactions, particularly involving the halogen atoms in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Metal hydrides such as lithium aluminum hydride are used for reduction.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acids and aldehydes .
Scientific Research Applications
Transfluthrin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of pyrethroid insecticides.
Biology: this compound is employed in studies on insect physiology and behavior, particularly in understanding resistance mechanisms.
Medicine: Research on this compound’s effects on human health and its potential therapeutic applications is ongoing.
Industry: this compound is widely used in the production of household insecticides, including vaporizers and mosquito coils
Comparison with Similar Compounds
- Metofluthrin
- Tefluthrin
- Permethrin
- Deltamethrin
Comparison: Transfluthrin is unique among pyrethroids due to its high volatility and rapid action. While compounds like metofluthrin and tefluthrin also exhibit high volatility, this compound’s effectiveness as a spatial repellent sets it apart. Additionally, this compound requires higher concentrations compared to metofluthrin to achieve similar effects, but it provides a stronger knockdown effect .
This compound’s unique properties make it a valuable tool in pest control, particularly in indoor environments where rapid action and low persistency are desired.
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F4O2/c1-15(2)7(3-10(16)17)11(15)14(22)23-5-6-12(20)8(18)4-9(19)13(6)21/h3-4,7,11H,5H2,1-2H3/t7-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVNRFNDOPPVQJ-HQJQHLMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=CC(=C2F)F)F)F)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046812 | |
Record name | Transfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-89-3 | |
Record name | Transfluthrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118712-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Transfluthrin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118712893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Transfluthrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Transfluthrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3,5,6-tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANSFLUTHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWL3SKA6EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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